molecular formula C23H22N4O2S B2808286 (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1049440-08-5

(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2808286
CAS No.: 1049440-08-5
M. Wt: 418.52
InChI Key: FIMTZKHOTYAKRR-UHFFFAOYSA-N
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Description

The compound (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a heterocyclic organic molecule that features an imidazo[2,1-b]thiazole core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenyl and phenylpiperazine groups further enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the phenylpiperazine moiety is often attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach minimizes the use of hazardous solvents and reduces energy consumption .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone: is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the methoxyphenyl and phenylpiperazine groups enhances its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-29-19-9-7-17(8-10-19)20-15-27-21(16-30-23(27)24-20)22(28)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMTZKHOTYAKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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